2-[(4-Bromophenyl)methyl]-6-methoxyhexanoic acid is an organic compound characterized by its unique structure, which includes a bromophenyl group and a methoxy group attached to a hexanoic acid backbone. This compound is of interest in various fields of chemistry, particularly in medicinal chemistry, due to its potential biological activities and applications.
The compound can be synthesized from commercially available starting materials. The synthesis typically involves the bromination of phenylacetic acid derivatives followed by the introduction of the methoxy group and hexanoic acid moiety.
2-[(4-Bromophenyl)methyl]-6-methoxyhexanoic acid is classified as an aromatic carboxylic acid. Its structure features both aliphatic and aromatic components, which contribute to its chemical properties and reactivity.
The synthesis of 2-[(4-Bromophenyl)methyl]-6-methoxyhexanoic acid can be approached through several synthetic pathways:
The synthesis may require specific conditions such as controlled temperatures and the use of solvents like dimethylformamide or ethanol to facilitate reactions. Reaction yields and purity are often monitored using techniques like thin-layer chromatography or high-performance liquid chromatography.
The molecular formula for 2-[(4-Bromophenyl)methyl]-6-methoxyhexanoic acid is . The structural representation includes:
The molecular weight of the compound is approximately 303.18 g/mol. The compound's structure can be visualized using molecular modeling software, which helps in understanding its spatial configuration and potential interactions with biological targets.
2-[(4-Bromophenyl)methyl]-6-methoxyhexanoic acid can undergo various chemical reactions:
Each reaction requires specific conditions such as temperature control, choice of solvent, and catalysts to optimize yields and minimize side reactions.
The mechanism of action for 2-[(4-Bromophenyl)methyl]-6-methoxyhexanoic acid in biological systems may involve:
Studies on similar compounds suggest that halogenated phenyl derivatives often exhibit significant biological activity, potentially through modulation of signaling pathways or enzyme inhibition.
2-[(4-Bromophenyl)methyl]-6-methoxyhexanoic acid has potential applications in:
This comprehensive analysis highlights the significance of 2-[(4-Bromophenyl)methyl]-6-methoxyhexanoic acid in both research and application contexts, providing insights into its synthesis, properties, and potential uses in various scientific fields.
The strategic incorporation of halogenated aromatic systems into bioactive scaffolds has profoundly influenced medicinal chemistry, with 2-[(4-bromophenyl)methyl]-6-methoxyhexanoic acid representing a contemporary evolution in this design paradigm. This compound exemplifies the integration of validated pharmacophores—specifically, the 4-bromobenzyl moiety and methoxyalkyl carboxylic acid chain—into a unified molecular architecture. Its emergence parallels the broader trend in scaffold hopping, where brominated phenyl derivatives serve as privileged structures in central nervous system (CNS) agents, anticancer compounds, and antimicrobial drugs. Historical precedents for such hybrid designs date to early investigations into halogenated phenylacetic acid derivatives, which demonstrated enhanced metabolic stability and target engagement compared to non-halogenated analogs [7].
The synthetic rationale for this compound stems from structure-activity relationship (SAR) studies of lipid-modulating agents and GABA analogs, where the 4-bromobenzyl group confers optimal hydrophobic bulk and π-stacking capabilities. This is evidenced by the widespread adoption of similar bromoaryl systems in patented therapeutics for metabolic disorders and neurological conditions, as demonstrated by patent US10898516B2 covering bromophenyl-containing compounds for treating diabetic retinopathy through superoxide signaling pathway modulation [6]. The deliberate positioning of the bromine atom para to the benzylic carbon maximizes steric and electronic effects, a design principle corroborated by crystallographic analyses of related brominated systems showing discrete dihedral angles (e.g., 8.6°–79.1°) between aromatic rings and adjacent functional groups that influence biological target fitting [1] [5].
Table 1: Evolution of Bromophenyl-Containing Pharmacological Scaffolds
Era | Representative Compound | Therapeutic Application | Structural Advancement |
---|---|---|---|
Pre-2000 | 4-Bromobenzoic acid cocrystals | Antibacterial/Anticancer prototypes | Halogen bonding in crystal engineering |
2000–2010 | 2-(4-Bromophenyl)-2-methylpropanoic acid | NSAID intermediates | α-Branching for metabolic stability |
2010–Present | 2-[(4-Bromophenyl)methyl]-6-methoxyhexanoic acid | Advanced lipid modulators & CNS agents | Hybrid bromophenyl/methoxyalkyl design |
Parallel synthesis approaches for such compounds often employ convergent strategies, such as:
These methodologies enable the precise spatial arrangement observed in this molecule, where the 6-methoxyhexanoic acid chain provides conformational flexibility while maintaining optimal distance between the bromoaryl hydrophobic domain and the carboxylic acid hydrogen-bonding motif—a feature critical for crossing biological barriers and engaging targets like GPCRs or lipid-metabolizing enzymes [3] [6].
Bromophenyl Methyl Motif: The (4-bromophenyl)methyl unit serves as a versatile bioisostere for diverse aryl systems, with crystallographic data revealing three critical properties:
This motif's strategic placement α to the carboxylic acid creates a stereochemically constrained environment that influences both pharmacokinetic behavior and target specificity. Intramolecular interactions, such as the C–H⋯S hydrogen bond observed in bromophenyl-thiadiazole systems (forming five-membered pseudocycles), further rigidify the conformation, reducing the entropic penalty upon target binding [1].
Methoxyhexanoic Acid Chain: The 6-methoxyhexanoic acid moiety introduces three key physicochemical properties:
Table 2: Structural Metrics of Key Motifs from Crystallographic Studies
Structural Feature | Geometric Parameter | Biological Implication | Source Compound |
---|---|---|---|
C–Br⋯O=C Distance | 3.358–3.461 Å | Halogen bonding to protein carbonyls | Bromophenyl-piperazine conjugates |
Bromophenyl Dihedral Angle | 8.6°–79.1° relative to core | Target binding pocket accommodation | Triazolothiadiazole cocrystals |
Methoxy O–C–C Angle | 111.5° ± 2.3° | Optimal hydrogen bond acceptance | MDMB-4en-PINACA analogs |
Carboxylate Torsional Freedom | 6.4°–12.7° rotation from plane | pH-dependent ionization state presentation | 4-Bromobenzoic acid derivatives |
The carboxylic acid terminus enables salt formation with pharmacologically relevant counterions (e.g., sodium, tromethamine) that modulate solubility by >2 orders of magnitude, a critical factor for oral bioavailability. This functional group participates in charge-assisted hydrogen bonds (O–H⋯N, 2.55 Å) observed in cocrystals with nitrogen-containing heterocycles, mirroring interactions with basic amino acid residues (e.g., Arg, Lys) in biological targets [1] [5].
The synergistic combination of these motifs creates a "molecular ruler" effect, with the 6-atom spacer between methoxy and carboxyl groups aligning with transmembrane helix dimensions (≈18 Å), while the bromobenzyl group anchors into hydrophobic pockets. This precise spatial arrangement is evidenced in MDMB-4en-PINACA—a potent cannabinoid receptor agonist sharing structural similarities—where the 3,3-dimethylbutanoate ester group (isosteric with the methoxyhexanoic acid) contributes to its 2.47 nM EC₅₀ at CB₁ receptors through complementary van der Waals contacts [3]. Such geometric precision underscores why this scaffold continues to enable exploration of structurally sophisticated therapeutics targeting protein classes resistant to conventional flat aromatic systems.
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2